![molecular formula C17H14N2O2 B512196 (2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 161554-55-8](/img/structure/B512196.png)
(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-methylphenylamine with 3-formylchromone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the imino linkage. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Additionally, industrial production would likely incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the required purity standards.
化学反応の分析
Types of Reactions
(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Its chromene core is known for its antioxidant and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals due to its chromene structure.
作用機序
The mechanism of action of (2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chromene core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its imino group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
- 2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- 2-[(4-aminophenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the imino group provides opportunities for hydrogen bonding, which can enhance its binding affinity to biological targets compared to similar compounds with different substituents.
特性
IUPAC Name |
2-(4-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-8-13(9-7-11)19-17-14(16(18)20)10-12-4-2-3-5-15(12)21-17/h2-10H,1H3,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKHWORYOZACEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

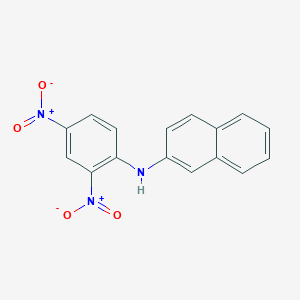
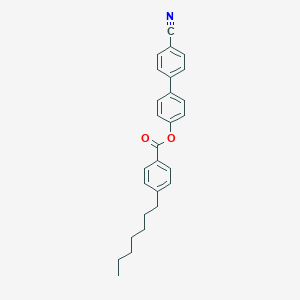

![2-[4-(Hexyloxy)phenyl]-5-pentylpyrimidine](/img/structure/B512128.png)

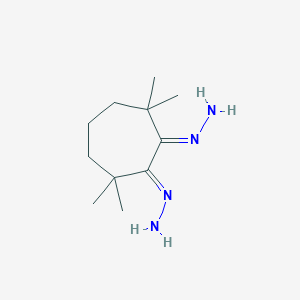
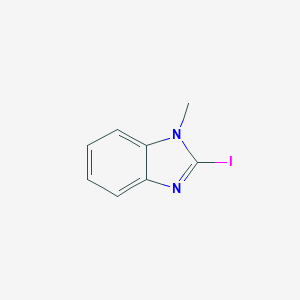
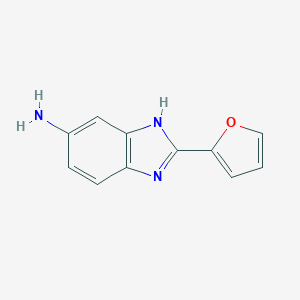
![2-Nitro-6-[({4-nitrophenyl}imino)methyl]phenol](/img/structure/B512157.png)
![2,4-dichloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B512173.png)
![8-ethoxy-5-(4-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B512180.png)
![N-(2-cyanoethyl)-4'-nitro-N-isopropyl[1,1'-biphenyl]-4-sulfonamide](/img/structure/B512185.png)
![N'-[(1-benzylbenzimidazol-2-yl)amino]-N-(1-benzylbenzimidazol-2-yl)iminoethanimidamide](/img/structure/B512186.png)
